

Hexamethylenimine-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Hexamethylenimine-d4**

Cat. No.: **B13429949**

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This technical guide provides an in-depth overview of **Hexamethylenimine-d4**, a deuterated analogue of Hexamethylenimine, for researchers, scientists, and drug development professionals. This document outlines its primary application as an internal standard in analytical chemistry, particularly for the quantification of N-nitroso-hexamethylenimine, a potential genotoxic impurity in pharmaceutical products.

Core Application: Internal Standard in Mass Spectrometry

Hexamethylenimine-d4 serves as an invaluable tool in analytical methodologies, primarily as an internal standard for isotope dilution mass spectrometry (MS). Its structural similarity to Hexamethylenimine and its nitrosamine derivative, N-nitroso-hexamethylenimine, allows it to mimic the behavior of the analyte during sample preparation and analysis. The key advantage of using a deuterated standard is its mass shift, which allows for clear differentiation from the non-deuterated analyte in the mass spectrometer, while maintaining nearly identical chromatographic retention times and ionization efficiencies. This ensures accurate and precise quantification of the target analyte, even at trace levels, by correcting for variations in sample extraction, injection volume, and instrument response.

Quantitative Data

The precise quantification of analytes relies on accurate knowledge of the internal standard's properties. The following table summarizes typical quantitative data for **Hexamethylenimine-d4**, based on available information for analogous deuterated standards. It is crucial for researchers to refer to the Certificate of Analysis (CoA) provided by the specific supplier for lot-specific data.

Property	Specification
Chemical Formula	C ₆ H ₉ D ₄ N
Molecular Weight	103.21 g/mol
Isotopic Enrichment	≥98 atom % D
Chemical Purity (HPLC)	≥98%

Note: Data is representative and may vary between different commercial batches. Always consult the supplier's Certificate of Analysis for precise values.

Experimental Protocols

The use of **Hexamethylenimine-d4** as an internal standard is particularly relevant in the analysis of N-nitroso-hexamethylenimine in pharmaceutical drug substances and products. The following is a generalized experimental protocol for such an analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of N-Nitroso-hexamethylenimine in a Drug Substance

1. Materials and Reagents:

- N-Nitroso-hexamethylenimine reference standard
- **Hexamethylenimine-d4** internal standard
- Drug substance to be analyzed
- Methanol (LC-MS grade)

- Water with 0.1% formic acid (LC-MS grade)
- Acetonitrile with 0.1% formic acid (LC-MS grade)

2. Standard and Sample Preparation:

- Internal Standard Stock Solution (ISS): Prepare a 1.0 mg/mL stock solution of **Hexamethylenimine-d4** in methanol.
- Working Internal Standard Solution (W-ISS): Dilute the ISS to a final concentration of 100 ng/mL in methanol.
- Analyte Stock Solution (ASS): Prepare a 1.0 mg/mL stock solution of N-nitroso-hexamethylenimine in methanol.
- Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the ASS into a solution of the drug substance (at its working concentration) and adding a fixed amount of the W-ISS. The concentration range should bracket the expected level of the impurity.
- Sample Preparation: Accurately weigh a specified amount of the drug substance, dissolve it in a suitable solvent, and add a fixed amount of the W-ISS.

3. LC-MS/MS Conditions:

- LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L

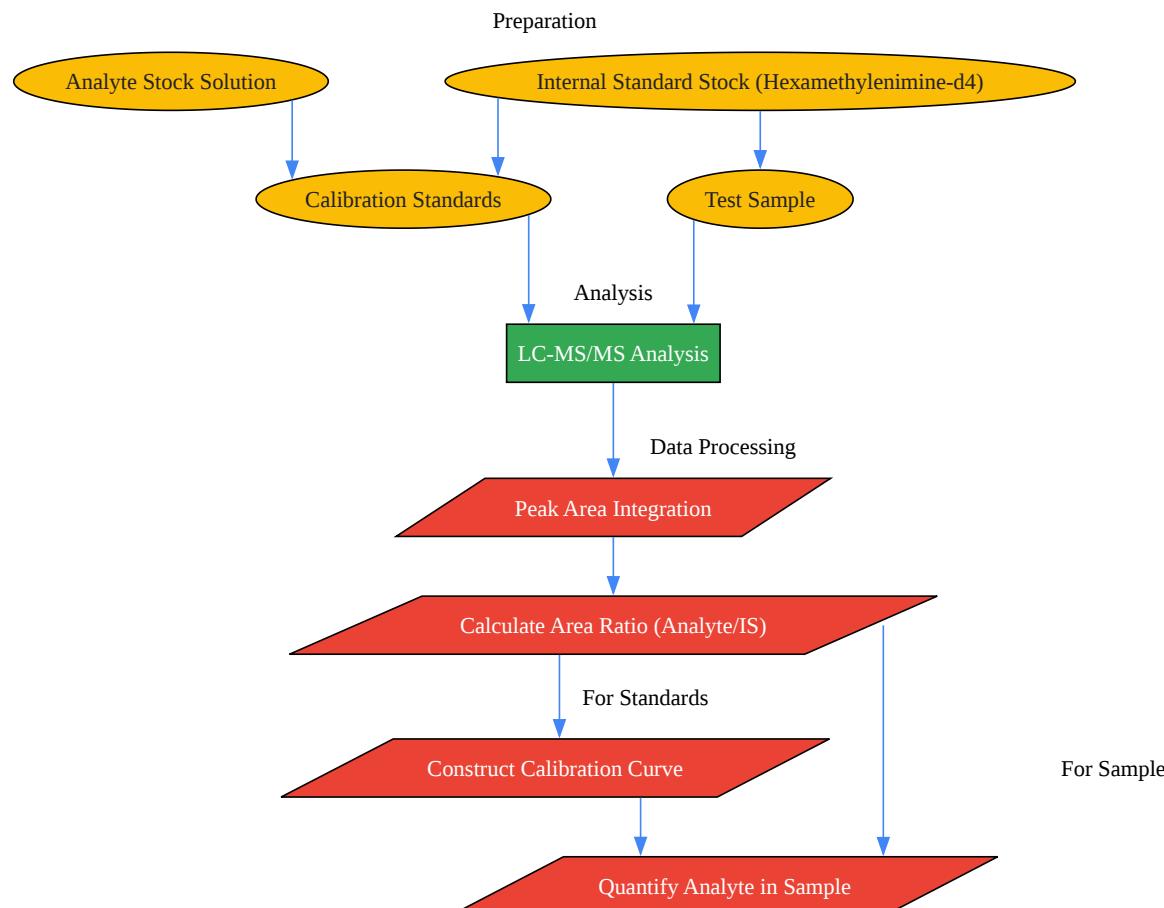
- Ionization Source: Electrospray Ionization (ESI) in positive mode
- Mass Spectrometer: Triple quadrupole
- MRM Transitions:
 - N-Nitroso-hexamethylenimine: Precursor ion > Product ion (to be determined based on the specific molecule)
 - **Hexamethylenimine-d4**: Precursor ion > Product ion (to be determined based on the specific molecule, accounting for the mass shift due to deuterium)

4. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Determine the concentration of N-nitroso-hexamethylenimine in the sample by interpolating its peak area ratio from the calibration curve.

Logical Workflow for Analytical Method

The following diagram illustrates the logical workflow for the quantification of a target analyte using an internal standard like **Hexamethylenimine-d4**.

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Caption: Workflow for analyte quantification using an internal standard.

This technical guide serves as a foundational resource for the application of **Hexamethylenimine-d4** in research and quality control settings. Researchers are encouraged to adapt and validate the provided methodologies for their specific applications and instrumentation.

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